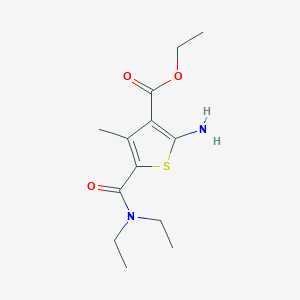

Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

Description

Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based compound characterized by a central thiophene ring substituted with amino, methyl, diethylcarbamoyl, and ethyl carboxylate groups. Its molecular formula is C₁₁H₁₆N₂O₃S, with a molecular weight of 256.32 g/mol . Sigma-Aldrich lists this compound with CAS number 217962-82-8, highlighting its relevance in pharmaceutical and materials research .

Properties

IUPAC Name |

ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-5-15(6-2)12(16)10-8(4)9(11(14)19-10)13(17)18-7-3/h5-7,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFLXLZREFAIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=C(S1)N)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350025 | |

| Record name | Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807217 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329082-04-4 | |

| Record name | Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiophene Ring Formation

The Gewald reaction forms the 2-aminothiophene core using 2-cyanoacetamide, a ketone (e.g., methyl ethyl ketone), and elemental sulfur in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds under basic conditions (e.g., morpholine) at 60–80°C for 6–12 hours. For example:

The intermediate is isolated via aqueous workup and recrystallization, yielding 65–78% purity.

Introduction of the Diethylcarbamoyl Group

The diethylcarbamoyl moiety is introduced at position 5 of the thiophene ring through a coupling reaction. Ethyl 2-amino-4-methylthiophene-3-carboxylate is treated with diethylcarbamoyl chloride in the presence of triethylamine (EtN) and a coupling agent such as HATU (1- [bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction is conducted in anhydrous dichloromethane (CHCl) at 0°C to room temperature for 3–5 hours, achieving 70–85% yield after column chromatography.

Table 1: Reaction Conditions for Carbamoyl Group Introduction

| Reagent | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Diethylcarbamoyl chloride | CHCl | HATU | 0°C → RT | 82 |

| Diethylcarbamoyl chloride | THF | EDCI | RT | 68 |

Optimization of Reaction Conditions and Yield Enhancement

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMSO enhance the Gewald reaction’s cyclization step, while CHCl improves carbamoyl coupling yields by minimizing side reactions. Catalysts such as HATU outperform traditional agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) due to superior activation of carboxyl groups.

Temperature and Stoichiometry

Maintaining temperatures below 25°C during carbamoyl coupling prevents thiophene ring degradation. A 1:1.5 molar ratio of thiophene intermediate to diethylcarbamoyl chloride ensures complete conversion, as excess reagent leads to byproduct formation.

Characterization and Analytical Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

-

H NMR (400 MHz, CDCl): δ 1.25 (t, 3H, J = 7.1 Hz, OCHCH), 2.45 (s, 3H, C4-CH), 3.35–3.50 (m, 4H, N(CHCH)).

-

C NMR : 168.5 ppm (C=O ester), 162.1 ppm (C=O carbamoyl).

High-Performance Liquid Chromatography (HPLC) :

Reverse-phase C18 columns with acetonitrile/water gradients (40–100% over 20 minutes) confirm ≥95% purity.

Table 2: Analytical Data for Key Intermediates

| Intermediate | Retention Time (min) | Purity (%) |

|---|---|---|

| Thiophene core | 8.2 | 78 |

| Diethylcarbamoyl product | 12.6 | 95 |

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and diethylcarbamoyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-amino-5-(methylcarbamoyl)-4-methylthiophene-3-carboxylate

Substituent Variations at Position 3

Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate

- Structure: Features an acetyl group at position 5 and a phenylamino group at position 2.

- Key Differences: The acetyl group introduces a ketone functionality, increasing reactivity in nucleophilic addition reactions. The phenylamino group may enhance π-π stacking in crystal structures .

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate

- Molecular Formula : C₁₂H₁₄ClN₃O₄S

- Molecular Weight : 347.78 g/mol

- Key Differences: The chloroacetamido group introduces a reactive α-chloro ketone, enabling cross-linking or alkylation in biochemical contexts, unlike the non-reactive diethylcarbamoyl group .

Data Table: Comparative Properties of Selected Thiophene Derivatives

Biological Activity

Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate (CAS No. 329082-04-4) is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article synthesizes current findings regarding its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20N2O3S

- Molecular Weight : 284.37 g/mol

- Structure : The compound features a thiophene ring substituted with an amino group and a diethylcarbamoyl moiety, which may influence its biological interactions.

Antitumor Activity

Recent studies have explored the antitumor properties of this compound, demonstrating promising results in vitro and in vivo.

In Vitro Studies

- Cell Viability Assays : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant reductions in cell viability with an IC50 value ranging from 23.2 to 49.9 μM, suggesting effective cytotoxicity against these cancer cells .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in MCF-7 cells. Specifically, early apoptosis was observed in 8.73% of cells treated with the compound compared to controls, while late apoptosis accounted for 18.13% .

- Cell Cycle Arrest : The compound induced G2/M phase cell cycle arrest, indicating its potential to halt cancer cell proliferation by disrupting normal cell cycle progression .

In Vivo Studies

- Tumor Growth Inhibition : In animal models, administration of this compound resulted in a significant reduction in tumor mass compared to untreated controls. Tumors showed a decrease in weight by approximately 54% following treatment, highlighting the compound's therapeutic potential .

- Hematological Effects : The compound also demonstrated protective effects on hematological parameters, improving hemoglobin and red blood cell counts in tumor-bearing mice, which are often adversely affected by chemotherapy .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound appears to activate apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Disruption : By causing G2/M phase arrest, the compound effectively prevents cancer cells from dividing and proliferating.

- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory effects that could contribute to their overall antitumor efficacy.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | 329082-04-4 | 23.2 - 49.9 | Apoptosis induction, cell cycle arrest |

| Ethyl 2-amino-4,5-dihydrobenzo[b]thiophene-3-carboxylate | Not Available | 34 - 52 | Apoptosis induction |

| Isopropyl 2-amino-5-methylthiophene-3-carboxylate | Not Available | >50 | Moderate activity |

Case Studies

Several case studies have documented the effects of this compound:

- Case Study on Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound led to a significant decrease in tumor viability and an increase in apoptotic markers within the cells .

- Animal Model Study : In a controlled experiment with SEC-bearing mice, the administration of the compound resulted in notable tumor size reduction and improved blood parameters, indicating its potential as an adjunct therapy for cancer treatment .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate?

The compound is synthesized via the Gewald reaction , a two-step process involving:

- Step 1 : Cyclocondensation of ethyl acetoacetate with elemental sulfur and a primary amine (e.g., ammonium acetate) to form the thiophene core.

- Step 2 : Introduction of the diethylcarbamoyl group via nucleophilic acyl substitution or coupling reactions.

Purification typically involves recrystallization or column chromatography (C18 reverse-phase columns for polar intermediates) .

Basic: How is the molecular structure confirmed in research?

- X-ray crystallography is the gold standard for unambiguous confirmation. Software like SHELXL (for refinement) and WinGX (for data processing) are widely used .

- Spectroscopic techniques :

- NMR (¹H/¹³C) to verify functional groups and substituent positions.

- LCMS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers optimize the synthesis yield?

- Reaction parameters :

- Solvent choice (e.g., DMSO for cyanide-mediated reactions ).

- Catalysts (e.g., 1,4-diazabicyclo[2.2.2]octane for nucleophilic substitutions ).

- Purification : Gradient elution in reverse-phase chromatography (e.g., 40–100% acetonitrile/water) improves separation of polar byproducts .

- Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and reaction time to identify optimal conditions.

Advanced: What analytical techniques assess purity?

- HPLC with UV detection (retention time ~1.16 minutes under acidic conditions ).

- Quantitative NMR (qNMR) using internal standards like trimethylsilyl propionate.

- Elemental analysis for C, H, N, S composition verification.

- Purity thresholds (e.g., ≥95%) are critical for biological assays .

Advanced: How to resolve contradictions in crystallographic data?

- Cross-validation : Compare results from multiple refinement programs (e.g., SHELXL vs. Olex2) .

- Check for twinning : Use SHELXL’s twin refinement tools for datasets with pseudo-symmetry .

- Validate hydrogen bonding : Analyze anisotropic displacement parameters and C—H···π interactions .

Advanced: What strategies evaluate biological activity?

- In vitro assays :

- Enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates.

- Receptor binding studies (radioligand displacement assays).

- In silico docking : Molecular modeling to predict binding affinities (e.g., AutoDock Vina).

- SAR studies : Synthesize derivatives with modified carbamoyl/ester groups to correlate structure with activity .

Basic: What safety precautions are required?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (Category 2A irritation ).

- Ventilation : Use fume hoods due to respiratory toxicity risks (Specific Target Organ Toxicity, STOT ).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design derivatives for SAR studies?

- Substituent modification :

- Replace diethylcarbamoyl with aryl/heteroaryl carbamates (e.g., phenylcarbamoyl in ).

- Vary the ester group (e.g., methyl or benzyl esters).

- Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole cores.

- Synthetic routes : Use hydrazonoyl chlorides or malononitrile derivatives to introduce heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.